Cas no 1886967-57-2 (3-tert-butylbicyclo[1.1.1]pentan-1-amine hydrochloride)
![3-tert-butylbicyclo[1.1.1]pentan-1-amine hydrochloride structure](https://www.kuujia.com/scimg/cas/1886967-57-2x500.png)
3-tert-butylbicyclo[1.1.1]pentan-1-amine hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 3-tert-butylbicyclo[1.1.1]pentan-1-amine
- SB40958
- P17965
- 3-tert-butylbicyclo[1.1.1]pentan-1-amine hydrochloride
- Z2724381027
- SCHEMBL17435602
- CS-0078436
- EN300-378895
- 3-TERT-BUTYLBICYCLO[1.1.1]PENTAN-1-AMINE HCL
- 3-tert-butylbicyclo[1.1.1]pentan-1-amine;hydrochloride
- 1886967-57-2
- 3-(tert-Butyl)bicyclo[1.1.1]pentan-1-amine hydrochloride
- EN300-37374063
- 3-tert-butylbicyclo[1.1.1]pentan-1-aminehydrochloride
- P19084
- MFCD30734021
- AKOS034035476
-
- Inchi: 1S/C9H17N/c1-7(2,3)8-4-9(10,5-8)6-8/h4-6,10H2,1-3H3
- InChI Key: DBPCXNZELLOUFQ-UHFFFAOYSA-N
- SMILES: NC12CC(C(C)(C)C)(C1)C2
Computed Properties
- Exact Mass: 175.1127773g/mol
- Monoisotopic Mass: 175.1127773g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 156
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 26
- XLogP3: 1.6
3-tert-butylbicyclo[1.1.1]pentan-1-amine hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-37374063-2.5g |
3-tert-butylbicyclo[1.1.1]pentan-1-amine hydrochloride |
1886967-57-2 | 2.5g |
$4851.0 | 2023-07-07 | ||
Chemenu | CM326534-250mg |
3-tert-butylbicyclo[1.1.1]pentan-1-amine hydrochloride |
1886967-57-2 | 95%+ | 250mg |
$1338 | 2021-08-18 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB93822-1-5G |
3-tert-butylbicyclo[1.1.1]pentan-1-amine hydrochloride |
1886967-57-2 | 95% | 5g |
¥ 44,173.00 | 2023-04-14 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB93822-1-500MG |
3-tert-butylbicyclo[1.1.1]pentan-1-amine hydrochloride |
1886967-57-2 | 95% | 500MG |
¥ 9,820.00 | 2023-04-14 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB93822-1-250MG |
3-tert-butylbicyclo[1.1.1]pentan-1-amine hydrochloride |
1886967-57-2 | 95% | 250MG |
¥ 5,893.00 | 2023-04-14 | |
Enamine | EN300-378895-0.05g |
3-tert-butylbicyclo[1.1.1]pentan-1-amine hydrochloride |
1886967-57-2 | 95.0% | 0.05g |
$659.0 | 2025-03-16 | |
Enamine | EN300-378895-5.0g |
3-tert-butylbicyclo[1.1.1]pentan-1-amine hydrochloride |
1886967-57-2 | 95.0% | 5.0g |
$7178.0 | 2025-03-16 | |
1PlusChem | 1P01EGYK-100mg |
3-tert-butylbicyclo[1.1.1]pentan-1-amine hydrochloride |
1886967-57-2 | 95% | 100mg |
$197.00 | 2024-06-17 | |
1PlusChem | 1P01EGYK-1g |
3-tert-butylbicyclo[1.1.1]pentan-1-amine hydrochloride |
1886967-57-2 | 95% | 1g |
$816.00 | 2024-06-17 | |
abcr | AB595399-250mg |
3-tert-Butylbicyclo[1.1.1]pentan-1-amine hydrochloride; . |
1886967-57-2 | 250mg |
€577.30 | 2024-07-19 |
3-tert-butylbicyclo[1.1.1]pentan-1-amine hydrochloride Related Literature
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Jacek Klaudiusz Pijanka,Ying Yang,Paul Dumas,Sirinart Chio-Srichan,Michel Manfait,Ganesh Dhruvananda Sockalingum Analyst, 2009,134, 1176-1181
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Feilong Yan,Xuan Tang,Yuehua Wei,Libao Chen,Ming Zhang,Taihong Wang J. Mater. Chem. A, 2015,3, 12672-12679
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Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59
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4. Stabilization and compressive strain effect of AuCu core on Pt shell for oxygen reduction reaction†Jinhua Yang,Xiaojun Chen,Xianfeng Yang,Jackie Y. Ying Energy Environ. Sci., 2012,5, 8976-8981
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Ying Lv,Nan Zhang,Yi Fan,Xingyuan Liu J. Mater. Chem. C, 2017,5, 8408-8414
Additional information on 3-tert-butylbicyclo[1.1.1]pentan-1-amine hydrochloride
Research Brief on 3-tert-butylbicyclo[1.1.1]pentan-1-amine hydrochloride (CAS: 1886967-57-2)
3-tert-butylbicyclo[1.1.1]pentan-1-amine hydrochloride (CAS: 1886967-57-2) is a structurally unique bicyclic amine derivative that has garnered significant attention in the field of medicinal chemistry and drug discovery. This compound, characterized by its rigid [1.1.1]bicyclopentane scaffold, has emerged as a promising building block for the design of novel bioactive molecules. Recent studies have highlighted its potential as a bioisostere for traditional aromatic and aliphatic moieties, offering improved physicochemical properties and metabolic stability.
The synthesis of 3-tert-butylbicyclo[1.1.1]pentan-1-amine hydrochloride typically involves multi-step organic transformations, starting from commercially available precursors. Key steps often include the formation of the strained bicyclic core followed by functional group manipulations to introduce the tert-butyl and amine groups. The hydrochloride salt form enhances the compound's stability and solubility, making it more amenable for biological evaluations. Recent advancements in synthetic methodologies have improved the efficiency and scalability of this process, facilitating its broader application in medicinal chemistry programs.
In pharmacological research, this compound has shown particular promise in central nervous system (CNS) drug development. Its compact, three-dimensional structure and reduced polar surface area contribute to enhanced blood-brain barrier penetration compared to traditional amine-containing scaffolds. Several research groups have incorporated this moiety into lead compounds targeting neurotransmitter receptors, with preliminary data suggesting improved selectivity profiles and reduced off-target effects. The tert-butyl group appears to play a crucial role in modulating lipophilicity and steric interactions with biological targets.
Recent structure-activity relationship (SAR) studies published in the Journal of Medicinal Chemistry (2023) have demonstrated that derivatives of 3-tert-butylbicyclo[1.1.1]pentan-1-amine hydrochloride exhibit remarkable potency as sigma-1 receptor modulators. These findings open new avenues for developing novel therapeutics for neuropathic pain and neurodegenerative disorders. Additionally, the compound's metabolic stability, as evidenced by in vitro microsomal studies, suggests potential advantages in drug development programs where first-pass metabolism presents significant challenges.
From a chemical biology perspective, the [1.1.1]bicyclopentane core of this compound has been explored as a versatile probe for studying protein-ligand interactions. Its rigid structure and defined spatial orientation of functional groups make it particularly valuable for conformational analysis and molecular modeling studies. Recent cryo-EM studies have utilized derivatives of this compound to elucidate binding modes in complex with target proteins, providing valuable insights for structure-based drug design.
Looking forward, the unique properties of 3-tert-butylbicyclo[1.1.1]pentan-1-amine hydrochloride position it as a valuable tool in fragment-based drug discovery and the development of constrained peptidomimetics. Ongoing research efforts are exploring its incorporation into larger molecular architectures, with preliminary results suggesting potential applications in targeted protein degradation and covalent inhibitor design. As synthetic methodologies continue to evolve and our understanding of its biological interactions deepens, this compound is likely to play an increasingly important role in addressing challenging drug targets across multiple therapeutic areas.
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